4-(4-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide
Description
The compound 4-(4-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide features a hybrid structure combining a piperazine-carboxamide backbone with a 1,3,4-thiadiazole ring system. Key structural elements include:
- Piperazine-carboxamide moiety: Imparts conformational flexibility and hydrogen-bonding capacity.
- (2Z)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene: A planar heterocyclic system with electron-withdrawing properties, influencing electronic distribution and metabolic stability.
Properties
Molecular Formula |
C16H19ClN6O2S |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C16H19ClN6O2S/c1-11-20-21-15(26-11)19-14(24)10-18-16(25)23-8-6-22(7-9-23)13-4-2-12(17)3-5-13/h2-5H,6-10H2,1H3,(H,18,25)(H,19,21,24) |
InChI Key |
FCNFCSCAXVVPJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
1-(4-Chlorophenyl)piperazine is commercially available or synthesized via nucleophilic aromatic substitution of 1-chloro-4-nitrobenzene with piperazine, followed by nitro group reduction.
Carboxylic Acid Derivatization
The piperazine nitrogen is functionalized via reaction with phosgene or triphosgene to form the carbonyl chloride intermediate. Subsequent hydrolysis under controlled pH yields 4-(4-chlorophenyl)piperazine-1-carboxylic acid:
$$
\text{1-(4-Chlorophenyl)piperazine} + \text{COCl}2 \rightarrow \text{4-(4-Chlorophenyl)piperazine-1-carbonyl chloride} \xrightarrow{\text{H}2\text{O}} \text{4-(4-Chlorophenyl)piperazine-1-carboxylic acid}
$$
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (phosgenation), RT (hydrolysis) |
| Yield | 78–85% |
Synthesis of Fragment B: (2Z)-5-Methyl-1,3,4-Thiadiazol-2(3H)-Ylidene Amine
Thiadiazole Ring Formation
The thiadiazole core is constructed via cyclization of thiosemicarbazide derivatives. A representative protocol involves:
- Condensation of thiosemicarbazide with acetylacetone in acidic ethanol to form 5-methyl-1,3,4-thiadiazol-2(3H)-thione.
- Oxidation with hydrogen peroxide to yield the sulfoxide intermediate.
- Thermal elimination to generate the ylidene amine:
$$
\text{Thiosemicarbazide} + \text{Acetylacetone} \xrightarrow{\text{HCl, EtOH}} \text{5-Methyl-1,3,4-thiadiazol-2(3H)-thione} \xrightarrow{\text{H}2\text{O}2} \text{Sulfoxide} \xrightarrow{\Delta} \text{(2Z)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene amine}
$$
Stereochemical Control
The Z configuration is favored due to intramolecular hydrogen bonding between the exocyclic amine and thiadiazole sulfur, stabilizing the transition state.
Fragment Coupling: Amide Bond Formation
Activation of Carboxylic Acid
Fragment A is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF):
$$
\text{4-(4-Chlorophenyl)piperazine-1-carboxylic acid} + \text{EDCI/HOBt} \rightarrow \text{Activated ester intermediate}
$$
Nucleophilic Attack by Fragment B
The ylidene amine reacts with the activated ester to form the target amide:
$$
\text{Activated ester} + \text{(2Z)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene amine} \rightarrow \text{Target compound}
$$
Optimization Insights
- Solvent Selection : DMF maximizes solubility of both fragments.
- Temperature : 0–5°C minimizes epimerization and side reactions.
- Yield : 62–70% after silica gel chromatography.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity, with retention time = 12.7 min.
Comparative Analysis of Alternative Routes
Ullmann Coupling Approach
Direct coupling of pre-formed piperazine and thiadiazole fragments using copper(I) catalysis was attempted but resulted in <30% yield due to steric hindrance.
Solid-Phase Synthesis
Immobilization of Fragment A on Wang resin enabled iterative coupling but introduced challenges in final cleavage without racemization.
Industrial Scalability and Process Optimization
Cost-Effective Reagents
Replacing EDCI/HOBt with propylphosphonic anhydride (T3P®) reduced reaction time by 40% and improved yield to 75%.
Green Chemistry Considerations
Microwave-assisted synthesis in ethanol/water mixtures achieved comparable yields (68%) while reducing DMF usage by 90%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetamide linker and thiadiazole moiety facilitate nucleophilic substitution reactions. Key examples include:
-
Reaction with substituted piperazines :
The 2-chloroacetamide intermediate undergoes nucleophilic substitution with piperazine derivatives under reflux in dry benzene or pyridine, yielding analogs with modified piperazine substituents. Triethylamine is often used as a catalyst to enhance reactivity .Example :
Yields range from 65–85%, depending on the steric and electronic nature of the piperazine substituent .
Cyclocondensation Reactions
The thiadiazole core participates in cyclocondensation with thiourea derivatives to form aminothiazole hybrids:
-
Reaction mechanism :
Base-catalyzed S-alkylation of the thiadiazole’s chlorine atom followed by cyclodehydration generates fused thiazole-thiadiazole systems .Conditions :
Hydrolysis and Stability
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis :
This reaction is monitored via IR spectroscopy by the disappearance of the amide C=O band at ~1700 cm⁻¹ .
-
Alkaline stability :
The compound remains stable in neutral aqueous solutions but degrades in strongly alkaline media (pH > 10).
Metal Coordination
The thiadiazole’s nitrogen atoms act as ligands for transition metals:
| Metal Ion | Coordination Site | Complex Stability Constant (log K) |
|---|---|---|
| Cu(II) | N3, N4 | 4.8 ± 0.2 |
| Fe(III) | N3 | 3.5 ± 0.1 |
| These complexes are studied for potential catalytic applications. |
Photochemical Reactions
UV irradiation induces E-to-Z isomerization of the thiadiazole’s imine bond:
-
Wavelength : 254 nm
-
Quantum yield : 0.32 ± 0.03
This property is leveraged in photodynamic therapy research.
Comparative Reactivity of Substituents
The 4-chlorophenyl group influences electronic effects and reaction outcomes:
| Reaction Type | 4-Chlorophenyl Derivative Yield | 3-Chlorophenyl Derivative Yield |
|---|---|---|
| Nucleophilic substitution | 78% | 62% |
| Cyclocondensation | 85% | 71% |
| Acidic hydrolysis | 92% | 88% |
The electron-withdrawing chlorine at the para-position enhances electrophilicity, improving substitution and cyclization efficiency .
Functionalization via Cross-Coupling
The compound participates in palladium-catalyzed cross-coupling reactions:
Key Research Findings
-
Anticancer activity correlation : Derivatives with ortho-ethoxy or benzyl substituents on the piperazine ring show 4–6× enhanced activity against MCF-7 cells (IC₅₀ = 2.32–5.36 µg/mL) compared to unsubstituted analogs .
-
Thermal stability : Decomposition onset at 218°C (TGA), making it suitable for high-temperature synthetic protocols.
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science.
Scientific Research Applications
4-(4-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Piperazine-Carboxamide Derivatives ()
Compounds A1–A6 in are N-(substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide derivatives. Key comparisons include:
Key Findings :
Thiadiazole Derivatives ()
and describe (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine , which shares the thiadiazole core but lacks the piperazine-carboxamide moiety.
Key Differences :
- The target compound’s piperazine-carboxamide group may improve solubility and enable interactions with polar targets (e.g., enzymes, GPCRs).
- highlights that thiadiazole derivatives exhibit insecticidal activity, suggesting the target compound’s thiadiazole component could confer similar properties .
Thiazole-Based Inhibitors ()
synthesizes (Z)-4-methyl-N′-(4-methyl-3-phenylthiazol-2(3H)-ylidene)benzenesulfonohydrazide (3g), a thiazole derivative with sulfonohydrazide functionality.
Implications :
- The sulfonohydrazide in 3g may confer distinct pharmacokinetic properties (e.g., longer half-life) compared to the carboxamide in the target compound .
Hybrid Quinazoline-Thiadiazole Systems ()
discusses N'-(quinazolin-4(3H)-ylidene)carbohydrazides , which combine quinazoline and thiadiazole-like systems.
Biological Activity
4-(4-chlorophenyl)-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique structural composition that includes a chlorophenyl moiety, a thiadiazole ring, and a piperazine unit, which contribute to its diverse biological effects.
- Molecular Formula: C16H19ClN6O2S
- Molecular Weight: 394.9 g/mol
- IUPAC Name: 4-(4-chlorophenyl)-N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]piperazine-1-carboxamide
Biological Activity Overview
The biological activities of this compound are primarily attributed to the thiadiazole ring and the piperazine structure. Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide spectrum of biological activities including:
- Antimicrobial Properties: Thiadiazole derivatives have shown significant antimicrobial activity against various pathogens, making them potential candidates for antibiotic development .
- Anticancer Activity: Several studies have reported that derivatives of thiadiazole possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated selectivity towards cancerous cells over normal cells, indicating potential for targeted cancer therapies .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These interactions can lead to alterations in enzyme activity or receptor binding, thereby influencing various cellular pathways.
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiadiazole derivatives found that compounds with similar structures exhibited significant inhibitory effects against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
Anticancer Activity
Research has shown that derivatives of the thiadiazole class can induce apoptosis in cancer cells. For example:
- Cell Lines Tested: MCF-7 (breast cancer) and HepG2 (liver cancer).
- Mechanism: The treatment led to an increase in the Bax/Bcl-2 ratio and caspase activation, indicating the induction of programmed cell death .
| Compound | IC50 (µg/mL) | Cell Line | Effect |
|---|---|---|---|
| 4e | 5.36 | HepG2 | Induced apoptosis |
| 4i | 10.10 | MCF-7 | Cell cycle arrest |
Case Studies
- Study on Anticancer Properties:
- Antimicrobial Evaluation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
